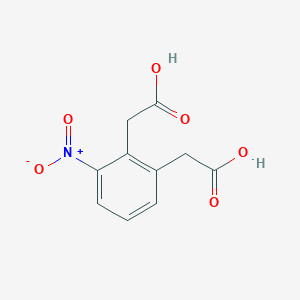![molecular formula C8H9ClN6 B14189296 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine CAS No. 923033-76-5](/img/structure/B14189296.png)
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that contains both a pyridine ring and a tetrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and tetrazole groups in the molecule imparts unique chemical properties that can be exploited for various synthetic and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Chlorination of Pyridine: The pyridine ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride. This step introduces the chloro group at the desired position on the pyridine ring.
Coupling Reaction: The final step involves coupling the chlorinated pyridine with the tetrazole derivative. This can be achieved using a base such as potassium carbonate in a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine, thiol, or alkoxide derivatives, while oxidation and reduction reactions can produce different tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating their function. The chloro group can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridine: This compound is similar in structure but contains a bromo group instead of a chloro group.
2-Butyl-4-chloro-1-{[2′-(1H-tetrazol-5-yl)methyl]pyridin-3-yl}methyl}-1H-imidazole-5-methanol:
®-3-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one: This compound contains a similar tetrazole-pyridine structure but with additional functional groups.
Uniqueness
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine is unique due to the specific combination of the chloro and tetrazole groups, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
923033-76-5 |
|---|---|
Molekularformel |
C8H9ClN6 |
Molekulargewicht |
224.65 g/mol |
IUPAC-Name |
5-chloro-2-[(2-methyltetrazol-5-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C8H9ClN6/c1-15-13-8(12-14-15)3-7-6(10)2-5(9)4-11-7/h2,4H,3,10H2,1H3 |
InChI-Schlüssel |
DADWPBDDGMCSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)CC2=C(C=C(C=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)

![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)


![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)
![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)
![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)




![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)

